molecular formula C12H15IN2O3 B598199 tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate CAS No. 1198426-57-1

tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No.: B598199
CAS No.: 1198426-57-1
M. Wt: 362.167
InChI Key: QVZVDFZAPHWSFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the iodination of a pyrido[3,4-b][1,4]oxazine derivative followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

tert-butyl 5-iodo-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-6-7-17-9-8(15)4-5-14-10(9)13/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZVDFZAPHWSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674142
Record name tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198426-57-1
Record name tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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